molecular formula C14H11FO2 B567091 4-Fluoro-3-(4-methylphenyl)benzoic acid CAS No. 1261953-27-8

4-Fluoro-3-(4-methylphenyl)benzoic acid

Cat. No.: B567091
CAS No.: 1261953-27-8
M. Wt: 230.238
InChI Key: LZIGYSKLPLKAKZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methylphenyl group

Scientific Research Applications

Supramolecular Organic Fluorophores

The study by Nishiguchi et al. (2012) highlights the control over the solid-state circular dichroism (CD) properties of a supramolecular organic fluorophore comprising 4-[2-(methylphenyl)ethynyl]benzoic acid. By varying the position of the methyl substituent on the methylphenylethynyl unit, researchers can modulate the CD without altering the chirality of the chiral amine component. This research underscores the potential of 4-Fluoro-3-(4-methylphenyl)benzoic acid derivatives in developing advanced materials for optical and electronic applications Nishiguchi et al., 2012.

Antibacterial Agents

Holla et al. (2003) explored the synthesis of new fluorine-containing thiadiazolotriazinones, showing that compounds with 4-fluoro-3-(phenoxy)phenyl and 4-fluorophenyl groups possess significant antibacterial activity. This study illustrates the pharmacological significance of fluorinated benzene derivatives, including this compound, in the design of potent antibacterial agents Holla et al., 2003.

Catalysis in Fluorination

Kita et al. (2019) demonstrated the use of silver catalysts supported on metal oxides for efficient benzylic C-H fluorination, including the fluorination of 4-methylbiphenyl. This research opens avenues for utilizing this compound and its derivatives in synthesizing fluoromethylarenes, which are valuable in various chemical synthesis and pharmaceutical applications Kita et al., 2019.

High-Performance Polymers

Xiao et al. (2003) focused on the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers, showcasing the role of fluorinated benzene derivatives in creating high-performance polymers with excellent solubility and thermal properties. This work suggests potential applications of this compound in engineering plastics and membrane materials Xiao et al., 2003.

Liquid Crystals and Phase Behavior

Fouzai et al. (2018) synthesized linear supra-molecular liquid crystals derived from 4-(octyloxy) benzoic acid and 4-(octyloxy)-3-fluoro benzoic acid, investigating their thermal and phase behavior. The study provides insights into the effects of fluorine substitution on the electro-optical properties of liquid crystals, highlighting the relevance of fluorinated benzoic acids in the development of advanced liquid crystal displays Fouzai et al., 2018.

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-(4-methylphenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Another method involves the direct fluorination of 3-(4-methylphenyl)benzoic acid using a fluorinating agent such as Selectfluor. This method requires careful control of reaction conditions to achieve the desired product without over-fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can

Properties

IUPAC Name

4-fluoro-3-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-8-11(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIGYSKLPLKAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680848
Record name 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-27-8
Record name 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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